5-chloro-6-methyl-2H-benzotriazole chemical structure and physical properties
5-chloro-6-methyl-2H-benzotriazole chemical structure and physical properties
An In-Depth Technical Guide to 5-chloro-6-methyl-2H-benzotriazole: Structure, Properties, and Synthesis
Introduction
Benzotriazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and triazole ring system. Their unique chemical architecture imparts a range of valuable properties, leading to their widespread application as corrosion inhibitors, UV stabilizers in polymers, and versatile building blocks in medicinal chemistry.[1][2] The substitution pattern on the benzene ring allows for the fine-tuning of their physicochemical properties, tailoring them for specific applications. This guide provides a detailed technical overview of a specific derivative, 5-chloro-6-methyl-2H-benzotriazole, focusing on its chemical structure, predicted physical properties, a plausible synthetic pathway, and its potential applications for researchers and professionals in chemical and pharmaceutical development.
Chemical Identity and Structure Elucidation
Nomenclature and Identifiers
The systematic identification of a chemical entity is paramount for regulatory compliance and scientific communication. The compound in focus is identified as follows:
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Systematic Name: 5-chloro-6-methyl-2H-benzotriazole
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Molecular Weight: 167.60 g/mol [6]
Chemical Structure and Tautomerism
5-chloro-6-methyl-2H-benzotriazole possesses a bicyclic heteroaromatic core. The chlorine atom and methyl group are positioned on the benzene ring, which significantly influences the molecule's electronic distribution, lipophilicity, and reactivity.
A critical structural feature of benzotriazoles is tautomerism—the migration of a proton between the nitrogen atoms of the triazole ring. This results in different isomers, primarily the 1H- and 2H-tautomers. While the 1H-tautomer is often thermodynamically more stable for the parent benzotriazole, the 2H-tautomer, as specified in the topic, is also a key form. The precise equilibrium can be influenced by the solvent, temperature, and substitution pattern. The 2H tautomer features the mobile proton attached to the central nitrogen atom of the triazole ring.
Caption: Chemical structure of the 5-chloro-6-methyl-2H-benzotriazole tautomer.
Physicochemical Properties
Quantitative data for this specific substituted benzotriazole is limited in public literature. Therefore, many properties are predicted based on computational models and inferred from structurally related analogs like 5-chlorobenzotriazole and 5-methyl-1H-benzotriazole.
Tabulated Physical Data
| Property | Value | Source |
| Appearance | White to beige solid (Expected) | [6] |
| Molecular Weight | 167.60 g/mol | [6] |
| Boiling Point | 325.9 ± 34.0 °C at 760 mmHg | Predicted[3] |
| Density | 1.4 ± 0.1 g/cm³ | Predicted[3] |
| Flash Point | 180.8 ± 11.3 °C | Predicted[3] |
| Refractive Index | 1.688 | Predicted[3] |
| Purity | ≥95% (Typical for commercial grade) | [6] |
| Storage | Inert atmosphere, 2-8°C | [6] |
Solubility Profile
The solubility is dictated by the interplay of the polar triazole ring and the non-polar substituted benzene ring.
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Water: Expected to be sparingly or slightly soluble. The parent benzotriazole is slightly soluble in water, and while the methyl group has a minor effect, the chloro group generally decreases aqueous solubility.[7][8]
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Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone): Expected to be soluble. Benzotriazole and its methylated analogs show good solubility in alcohols and acetone.[7][8][9]
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Non-Polar Organic Solvents (e.g., Toluene, Chloroform, Dichloromethane): Expected to be soluble. The aromatic nature and the presence of chloro and methyl groups enhance solubility in these solvents.[7][8]
Anticipated Spectroscopic Characterization
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¹H NMR: The spectrum would be expected to show two singlets in the aromatic region (corresponding to the two protons on the benzene ring), a singlet for the methyl group (CH₃) around 2.4-2.6 ppm, and a broad singlet for the N-H proton of the triazole ring, whose chemical shift would be highly dependent on concentration and solvent.
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¹³C NMR: The spectrum should reveal seven distinct carbon signals: five for the aromatic carbons (two of which are quaternary and attached to the substituents) and one for the methyl carbon. The carbons attached to the chlorine and nitrogen atoms would show characteristic shifts.
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IR Spectroscopy: Key vibrational bands would include N-H stretching (broad, ~3100-3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1450-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 167. An isotopic peak (M+2) at m/z 169, with approximately one-third the intensity of the M⁺ peak, would be characteristic of the presence of a single chlorine atom.
Synthesis and Reaction Chemistry
Plausible Synthetic Route
The most established and direct method for synthesizing benzotriazoles is the diazotization of an ortho-phenylenediamine derivative.[2][10] For 5-chloro-6-methyl-benzotriazole, the logical precursor is 4-chloro-5-methyl-1,2-diaminobenzene . The reaction involves treating this diamine with a nitrosating agent, such as sodium nitrite (NaNO₂), in an acidic medium like acetic acid or dilute hydrochloric acid. The in-situ formation of nitrous acid leads to the diazotization of one amino group, followed by an intramolecular cyclization with the adjacent amino group to form the stable triazole ring.
Detailed Experimental Protocol: Synthesis of 6-chloro-5-methyl-1H-benzotriazole
This protocol describes a generalized procedure. As a senior scientist, it is understood that optimization of equivalents, reaction time, and temperature is essential for achieving high yield and purity.
Objective: To synthesize 6-chloro-5-methyl-1H-benzotriazole via diazotization.
Materials:
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4-chloro-5-methyl-1,2-diaminobenzene
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Glacial Acetic Acid
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Sodium Nitrite (NaNO₂)
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Deionized Water
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Ethyl Acetate
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of 4-chloro-5-methyl-1,2-diaminobenzene in a mixture of glacial acetic acid and water.
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Causality: Acetic acid serves as both a solvent and the acidic catalyst required to generate the active nitrosating agent (H₂ONO⁺) from sodium nitrite.
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Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath.
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Causality: The diazotization reaction is exothermic, and the intermediate diazonium species is unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and side reactions, ensuring a higher yield of the desired product.
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Diazotization: Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred diamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
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Causality: A slight excess of sodium nitrite ensures the complete conversion of the diamine. The slow, dropwise addition is a crucial control measure to manage the exothermicity of the reaction.
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Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
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Work-up and Extraction:
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Quench the reaction by slowly adding it to a beaker of crushed ice. This may precipitate the crude product.
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Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until the pH is ~7-8.
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Extract the product from the aqueous mixture with ethyl acetate (3x volumes).
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Causality: Neutralization ensures the product is in its neutral form, maximizing its solubility in the organic extraction solvent. Multiple extractions ensure efficient recovery of the product from the aqueous phase.
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Drying and Concentration: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization Workflow
The crude product from the synthesis typically requires purification to meet the standards for research or further application.
Caption: A typical workflow for the purification and validation of the synthesized product.
Applications and Research Interest
While specific applications for 5-chloro-6-methyl-2H-benzotriazole are not widely documented, its structure suggests potential utility in fields where other benzotriazoles excel.
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UV Stabilization: Benzotriazole derivatives are renowned UV absorbers.[11] The chromophore in the molecule can absorb harmful UV radiation and dissipate the energy as heat, protecting materials like plastics, coatings, and elastomers from degradation. The chloro and methyl substituents can be used to modulate solubility in the polymer matrix and the wavelength of maximum absorption.
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Corrosion Inhibition: The lone pair electrons on the triazole nitrogen atoms can coordinate with metal surfaces, particularly copper and its alloys, forming a protective, passive film that prevents corrosion.[1] This compound could be investigated as a corrosion inhibitor in acidic or neutral media.
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Pharmaceutical Scaffolding: The benzotriazole nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2] This derivative serves as a valuable starting point for the synthesis of new chemical entities with potential therapeutic value.
Safety and Handling
5-chloro-6-methyl-2H-benzotriazole should be handled with standard laboratory precautions for chemical reagents. It is expected to be a solid irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
- 5-chloro-6-methyl-2H-benzotriazole. (2025, May 27). Huanuo Pharmaceutical Technology (Guangxi) Co., Ltd.
- 5-Chlorobenzotriazole | C6H4ClN3 | CID 66760. PubChem.
- 5-(chloromethyl)-2H-benzotriazole;hydrochloride 2260935-98-4 wiki. Guidechem.
- SUPPLEMENTARY INFORMATION. Royal Society of Chemistry.
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol. Millipore Sigma.
- Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. SpringerLink.
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol 98%. Sigma-Aldrich.
- Benzotriazole and Tolyltriazole. Canadian Centre for Occupational Health and Safety.
- 5-Chlorobenzotriazole (94-97-3) 13C NMR spectrum. ChemicalBook.
- Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide. Benchchem.
- Benzotriazole. Wikipedia.
- cas 53105-58-1: 2-(4-chloro-phenyl)-6-methyl-2h-benzotriazol-5-ylamine. CymitQuimica.
- 5-Methyl-1H-benzotriazole. UIV CHEM.
- 5-Methyl-1H-benzotriazole Chemical Properties,Uses,Production. (2026, January 26). ChemicalBook.
-
6-Chloro-5-methyl-1H-benzo[d][3][4][5]triazole. Sigma-Aldrich. Retrieved from
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole. (2021, May 15). International Journal of Research and Review.
- Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library.
- Cas 3896-11-5,Bumetrizole. lookchem.
- '2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole CAS No. 3896-11-5. (2026, January 08). Tintoll.
- 5-Methyl-1H-benzotriazole | 136-85-6. Tokyo Chemical Industry Co., Ltd. (APAC).
Sources
- 1. Benzotriazole - Wikipedia [en.wikipedia.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. 5-chloro-6-methyl-2H-benzotriazole-华诺医药科技(广西)有限公司 [m.huanuo-buildingblocks.com]
- 4. 5-Chlorobenzotriazole | C6H4ClN3 | CID 66760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 6-Chloro-5-methyl-1H-benzo[d][1,2,3]triazole | 221343-71-1 [sigmaaldrich.com]
- 7. www2.mst.dk [www2.mst.dk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Manufacturer - Quality 5-Methyl-1H-benzo-1,2,3-triazole,136-85-6 (49636-02-4),5-Methyl-1H-benzotriazole| UIV Chem [riyngroup.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. cymitquimica.com [cymitquimica.com]
